molecular formula C11H8N4O B13757916 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile

5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile

Cat. No.: B13757916
M. Wt: 212.21 g/mol
InChI Key: DZTOYLIIAGWEJI-UHFFFAOYSA-N
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Description

5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields the desired product in high efficiency, typically between 86-96% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to make the process more environmentally friendly. The scalability of the reaction and the use of heterogeneous catalysts like MnO2 supported on alumina-silica make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like molecular iodine.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Molecular iodine in the presence of a base like triethylamine.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonitrile group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 3,5-diamino-1H-pyrazole-4-carbonitrile
  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile stands out due to its benzoyl group, which imparts unique chemical properties and biological activities. This differentiates it from other similar compounds that may lack the benzoyl group or have different substituents .

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

5-amino-1-benzoylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H8N4O/c12-6-9-7-14-15(10(9)13)11(16)8-4-2-1-3-5-8/h1-5,7H,13H2

InChI Key

DZTOYLIIAGWEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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